

Physical and chemical characteristics of 4-Methoxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxyisobenzofuran-1,3-dione

Cat. No.: B077226

[Get Quote](#)

An In-depth Technical Guide on 4-Methoxyisobenzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyisobenzofuran-1,3-dione, also known as 3-methoxyphthalic anhydride, is a chemical compound of interest in various fields of chemical research and development. As a substituted isobenzofuran derivative, its unique structural features make it a valuable building block in organic synthesis and a potential candidate for biological investigation. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **4-Methoxyisobenzofuran-1,3-dione**, detailed experimental protocols for its synthesis, and an exploration of its potential biological relevance.

Core Physical and Chemical Characteristics

4-Methoxyisobenzofuran-1,3-dione is a solid compound at room temperature.^{[1][2]} Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
IUPAC Name	4-methoxy-2-benzofuran-1,3-dione	
Synonyms	3-Methoxyphthalic anhydride	
CAS Number	14963-96-3	[1] [2]
Molecular Formula	C ₉ H ₆ O ₄	[1] [2]
Molecular Weight	178.14 g/mol	[1] [2]
Physical State	Solid	[1]
Purity	Typically ≥98%	[1]

Note: Specific values for melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary depending on the purity of the sample.

Synthesis of 4-Methoxyisobenzofuran-1,3-dione

The synthesis of **4-Methoxyisobenzofuran-1,3-dione** is typically achieved through a two-step process: the preparation of its precursor, 3-methoxyphthalic acid, followed by its cyclization to the anhydride.

Step 1: Synthesis of 3-Methoxyphthalic Acid (Precursor)

A common route to substituted phthalic acids involves the oxidation of the corresponding substituted o-xlenes or related precursors. While a specific, detailed protocol for the direct synthesis of 3-methoxyphthalic acid is not readily available in the provided search results, a general approach can be inferred from established organic chemistry principles. One plausible method involves the oxidation of 3-methoxy-o-xylene.

Another potential route is the nitration of phthalic anhydride, followed by separation of the 3-nitro and 4-nitro isomers, reduction of the nitro group to an amino group, diazotization, and subsequent hydrolysis to the hydroxyl group, followed by methylation. A detailed procedure for the nitration of phthalic anhydride to a mixture of 3- and 4-nitrophthalic acids is available.[\[3\]](#)

Conceptual Workflow for 3-Methoxyphthalic Acid Synthesis:

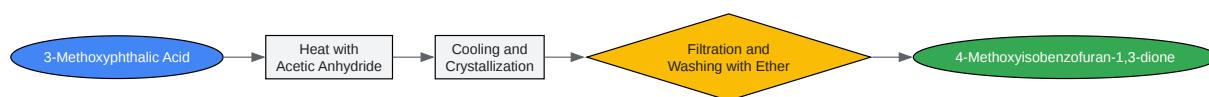
[Click to download full resolution via product page](#)

Figure 1: Conceptual synthesis pathway for 3-methoxyphthalic acid.

Step 2: Cyclization to 4-Methoxyisobenzofuran-1,3-dione

The final step involves the dehydration of 3-methoxyphthalic acid to form the anhydride ring. This is a standard reaction for the formation of cyclic anhydrides from their corresponding dicarboxylic acids. A common and effective method is heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride.

Detailed Experimental Protocol (Adapted from the synthesis of 3-Nitrophthalic Anhydride[4]):


Materials:

- 3-Methoxyphthalic acid
- Acetic anhydride (99-100%)
- Round-bottomed flask
- Reflux condenser
- Heating mantle
- Porcelain dish
- Mortar and pestle
- Suction filtration apparatus
- Alcohol-free ether (for washing)

Procedure:

- In a round-bottomed flask fitted with a reflux condenser, combine 1 mole equivalent of 3-methoxyphthalic acid with 2 mole equivalents of acetic anhydride.
- Heat the mixture to a gentle boil using a heating mantle. Continue heating until the 3-methoxyphthalic acid is completely dissolved and then for an additional 10 minutes.
- Caution: Perform the next step in a well-ventilated fume hood. Pour the hot mixture into a porcelain dish and allow it to cool to room temperature. A crystalline mass should form.
- Grind the crystal mass thoroughly in a mortar and collect the solid by suction filtration.
- Wash the crystals in the mortar with alcohol-free ether and filter again. Repeat the washing process.
- Air-dry the product for a short time, then dry to a constant weight in an oven at a temperature below the melting point of the product (e.g., 105 °C).

Logical Workflow for the Cyclization Reaction:

[Click to download full resolution via product page](#)

Figure 2: Workflow for the synthesis of **4-Methoxyisobenzofuran-1,3-dione**.

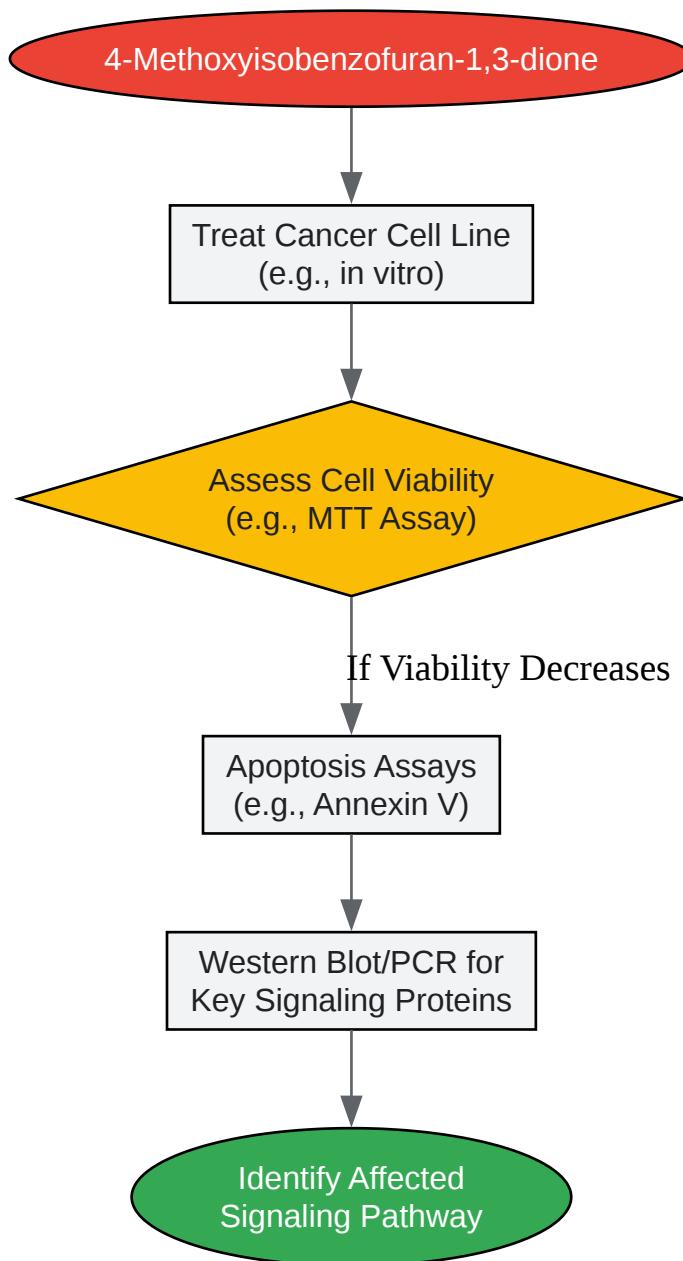
Spectral Data

While dedicated, high-resolution spectra for **4-Methoxyisobenzofuran-1,3-dione** are not readily available in the provided search results, the following table summarizes the expected spectral characteristics based on its structure and data from related compounds.

Spectroscopic Technique	Expected Characteristics
¹ H NMR	Aromatic protons in the range of 7-8 ppm. A singlet for the methoxy group protons around 3.8-4.0 ppm.
¹³ C NMR	Carbonyl carbons of the anhydride group in the downfield region (around 160-170 ppm). Aromatic carbons in the range of 110-160 ppm. A signal for the methoxy carbon around 55-60 ppm.
Infrared (IR) Spectroscopy	Characteristic strong C=O stretching vibrations for the anhydride group, typically appearing as two bands in the region of 1750-1850 cm ⁻¹ . C-O stretching vibrations for the ether and anhydride functionalities. Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound (178.14 g/mol). Fragmentation patterns may involve the loss of CO, CO ₂ , and the methoxy group.

Potential Biological Activity and Research Applications

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While there is a lack of specific studies on the biological effects of **4-Methoxyisobenzofuran-1,3-dione**, research on its isomer, 5-Methoxyisobenzofuran-1,3-dione, has shown promising results. Studies indicate that 5-Methoxyisobenzofuran-1,3-dione and its derivatives possess antimicrobial activity against various pathogenic bacteria and fungi. Furthermore, preliminary investigations suggest potential anticancer effects, with cytotoxic activity observed in certain cancer cell lines.


These findings suggest that **4-Methoxyisobenzofuran-1,3-dione** may also possess interesting biological properties worthy of investigation. Its role as a reactive intermediate makes it a

candidate for the synthesis of more complex molecules with potential therapeutic applications. The anhydride functionality can readily react with nucleophiles such as amines and alcohols, allowing for the generation of a diverse library of derivatives for biological screening.

Potential Research Directions:

- Antimicrobial and Antifungal Screening: Evaluation of **4-Methoxyisobenzofuran-1,3-dione** and its derivatives against a panel of pathogenic bacteria and fungi.
- Anticancer Activity: Investigation of its cytotoxic effects on various cancer cell lines and elucidation of its mechanism of action, including its potential to interfere with specific cell signaling pathways.
- Enzyme Inhibition Studies: Screening against various enzymes to identify potential targets for therapeutic intervention.

Hypothetical Signaling Pathway Investigation Workflow:

[Click to download full resolution via product page](#)

Figure 3: A general workflow for investigating the biological activity of the compound.

Conclusion

4-Methoxyisobenzofuran-1,3-dione is a versatile chemical compound with potential applications in organic synthesis and medicinal chemistry. This guide has provided a summary of its known physical and chemical properties, a detailed, adaptable protocol for its synthesis, and an overview of its potential for biological investigation based on related structures. Further

research is warranted to fully elucidate its physical constants, spectral characteristics, and biological activity profile, which may open new avenues for its application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxyisobenzofuran-1,3-dione | CymitQuimica [cymitquimica.com]
- 2. appchemical.com [appchemical.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Physical and chemical characteristics of 4-Methoxyisobenzofuran-1,3-dione]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077226#physical-and-chemical-characteristics-of-4-methoxyisobenzofuran-1-3-dione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com